molecular formula C20H31NO6 B4005788 N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B4005788
M. Wt: 381.5 g/mol
InChI Key: UODZOCJMEXSDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, an ethoxy group, and an amine group, which contribute to its diverse chemical reactivity and functionality.

Scientific Research Applications

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-tert-butyl-6-methylphenol: This can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Formation of 2-tert-butyl-6-methylphenoxyethanol: This intermediate is prepared by reacting 2-tert-butyl-6-methylphenol with ethylene oxide under basic conditions.

    Synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine: The final compound is obtained by reacting 2-tert-butyl-6-methylphenoxyethanol with allylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under oxidative conditions.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The phenoxy and amine groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-methylphenol: A precursor in the synthesis of the target compound.

    2-tert-Butyl-4-methylphenol: Similar structure but different substitution pattern.

    2-tert-Butyl-6-ethylphenol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-6-10-19-11-12-20-13-14-21-17-15(2)8-7-9-16(17)18(3,4)5;3-1(4)2(5)6/h6-9,19H,1,10-14H2,2-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODZOCJMEXSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.